(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride

Description

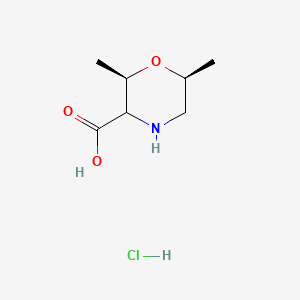

(2R,6S)-2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride is a chiral morpholine derivative characterized by a six-membered morpholine ring substituted with methyl groups at the 2R and 6S positions, a carboxylic acid group at position 3, and a hydrochloride salt.

For example, the synthesis of related morpholine derivatives often involves ring-opening reactions of epoxides with amines or nucleophilic substitutions, as seen in the preparation of Prottremin derivatives (e.g., via potassium carbonate-mediated reactions and column chromatography purification) . The stereochemistry of the methyl groups (2R,6S) is critical for its biological activity, as enantiomeric or diastereomeric forms may exhibit distinct pharmacological profiles.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

(2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-4-3-8-6(7(9)10)5(2)11-4;/h4-6,8H,3H2,1-2H3,(H,9,10);1H/t4-,5+,6?;/m0./s1 |

InChI Key |

DRTGJKKHCJXVBK-LIQNOFJUSA-N |

Isomeric SMILES |

C[C@H]1CNC([C@H](O1)C)C(=O)O.Cl |

Canonical SMILES |

CC1CNC(C(O1)C)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Morpholine Formation

The synthesis often begins with diisopropanolamine or related amino alcohols, which undergo cyclization under acidic catalysis to form the morpholine ring. Concentrated sulfuric acid is commonly used to catalyze dehydration and ring closure at elevated temperatures.

- Step Example : Diisopropanolamine subjected to high-temperature dehydration catalyzed by concentrated sulfuric acid yields 2,6-dimethylmorpholine intermediates.

Stereoselective Introduction of Methyl Groups

The stereochemistry at positions 2 and 6 is controlled through chiral starting materials or chiral catalysts to yield the (2R,6S) isomer. Methods such as crystallization-induced diastereoisomer transformation (CIDT) have been employed in related morpholine derivatives to enhance enantiomeric purity.

Carboxylation at the 3-Position

Carboxylation can be achieved by reacting the morpholine intermediate with carbon dioxide or other carboxylating agents under controlled conditions. This step introduces the carboxylic acid functional group at the 3-position.

- Alternative methods include the use of acid chlorides or anhydrides in the presence of bases to form the carboxylated product.

Formation of the Hydrochloride Salt

The free acid is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or isopropanol.

- This step improves compound stability and solubility, facilitating handling and further application in synthesis or biological assays.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diisopropanolamine + concentrated H2SO4, heat | Cyclization to 2,6-dimethylmorpholine | - | Acid-catalyzed dehydration |

| 2 | Chiral resolution or CIDT | Enrichment of (2R,6S) stereoisomer | ~90 | Enhances stereochemical purity |

| 3 | Carboxylation with CO2 or carboxylating agent | Formation of 2,6-dimethylmorpholine-3-carboxylic acid | - | Controlled temperature and pressure |

| 4 | Treatment with HCl in Et2O or i-PrOH | Formation of hydrochloride salt | 85-90 | Precipitation and purification |

Analytical and Characterization Data

Research and Industrial Applications

- The (2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid hydrochloride is used as a chiral building block in the synthesis of pharmaceuticals, including compounds targeting anticancer and antiviral pathways.

- Its stereochemistry is critical for biological activity, influencing receptor binding and efficacy.

- The compound serves as an intermediate in the preparation of more complex molecules such as substituted pyridinyl amides and biphenyl derivatives.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Morpholine ring formation | Acid-catalyzed cyclization | Diisopropanolamine, H2SO4, heat | Efficient ring closure | Requires careful temperature control |

| Stereoselective enrichment | Crystallization-induced diastereoisomer transformation (CIDT) or chiral resolution | Suitable chiral auxiliaries or solvents | High stereochemical purity | May require multiple recrystallizations |

| Carboxylation | Reaction with CO2 or carboxylating agents | CO2, base or acid chlorides | Direct introduction of acid group | Control of regioselectivity |

| Hydrochloride salt formation | Acid treatment to form stable salt | HCl gas or HCl in Et2O/i-PrOH | Improved stability and handling | Requires anhydrous conditions |

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, the compound readily dissociates in aqueous or polar solvents to release the free base form of the morpholine-carboxylic acid derivative. This property facilitates:

-

Proton transfer reactions with bases like NaOH or K₂CO₃ to regenerate the free carboxylic acid.

-

Coordination chemistry , where the deprotonated morpholine nitrogen and carboxylate oxygen act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺).

Esterification and Amide Bond Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

| Reaction Type | Conditions | Product | Key Reagents |

|---|---|---|---|

| Esterification | Acid catalysis (H₂SO₄) or DCC/DMAP | Methyl/ethyl esters | Methanol, ethanol, DCC |

| Amide Coupling | DCC/DMAP in aqueous micellar conditions | Peptide-like amides | Amines, DCC, DMAP, TPGS-750-M |

For example, in aqueous micellar media (2 wt% TPGS-750-M), the compound reacts with amines via DCC-mediated coupling to form amides with yields exceeding 80% .

Nucleophilic Substitution

The morpholine ring’s tertiary amine participates in alkylation and arylation reactions:

-

Reductive Amination : The nitro group in intermediates derived from the above reaction can be reduced using Pd/C/H₂ or Et₃SiH to form amino derivatives .

Cross-Coupling Reactions

The compound’s derivatives participate in transition-metal-catalyzed couplings:

Ring-Opening and Functionalization

Under strong acidic or basic conditions, the morpholine ring can undergo cleavage:

-

Acid Hydrolysis : Concentrated HCl at elevated temperatures opens the ring, yielding diols or amino alcohols.

-

Base-Mediated Rearrangement : NaOH/EtOH induces ring contraction or expansion, forming pyrrolidine or piperidine analogs.

Stereochemical Influence on Reactivity

The (2R,6S) configuration dictates enantioselective outcomes:

-

Chiral Resolution : The compound serves as a resolving agent for racemic mixtures via diastereomeric salt formation.

-

Enzyme Interactions : Its stereochemistry enhances binding affinity to biological targets (e.g., proteases, kinases).

Scientific Research Applications

(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism by which (2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Key structurally related compounds include:

| Compound Name | CAS Number | Structural Features | Stereochemistry | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| (2S,6S)-2,6-Dimethylmorpholine | 276252-73-4 | Morpholine core, 2,6-dimethyl substituents | 2S,6S | 1.00 | Stereoisomer (opposite configuration at C2) |

| (R)-2-Methylmorpholine hydrochloride | 168038-14-0 | Morpholine core, 2-methyl substituent | R-configuration at C2 | 0.96 | Single methyl group; no carboxylic acid |

| (S)-2-Methylmorpholine hydrochloride | 1147108-99-3 | Morpholine core, 2-methyl substituent | S-configuration at C2 | 0.96 | Single methyl group; no carboxylic acid |

Key Observations :

- Stereochemical Impact : The (2R,6S) configuration of the target compound distinguishes it from (2S,6S)-2,6-dimethylmorpholine, which may alter receptor binding or metabolic stability. For instance, enantiomers like (R)- and (S)-2-methylmorpholine hydrochloride exhibit divergent biological activities despite high structural similarity .

- This group may also influence pharmacokinetics (e.g., solubility, bioavailability).

Physicochemical and Pharmacological Comparisons

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility relative to non-ionic morpholine derivatives. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exhibits different solubility profiles due to its pyrimidine core and chloro substituent .

- Biological Activity : While specific data for the target compound are unavailable, Prottremin derivatives with morpholine-related structures demonstrate anti-Parkinson’s activity in animal models. This suggests that the target compound’s stereochemistry and substituents may similarly modulate neuroprotective pathways .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid hydrochloride with high stereochemical fidelity?

- Methodology : Focus on asymmetric synthesis or chiral resolution techniques. For example, use chiral auxiliaries or catalysts during cyclization to preserve the (2R,6S) configuration. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity. Characterization should include chiral HPLC (e.g., using a Chiralpak® column) and circular dichroism (CD) spectroscopy to confirm stereochemistry .

Q. How can researchers validate the chemical structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to confirm the morpholine ring, methyl groups, and carboxylic acid moiety. For example, the deshielded proton at δ 3.8–4.2 ppm may indicate morpholine ring protons .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 v/v) to assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]) at m/z corresponding to CHClNO (exact mass calculated via high-resolution MS) .

Q. What storage conditions are optimal to prevent degradation of this hydrochloride salt?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor via HPLC for hydrolysis of the carboxylic acid group or morpholine ring oxidation .

Advanced Research Questions

Q. How can diastereomeric impurities arising from racemization during synthesis be resolved and quantified?

- Methodology :

- Chiral Chromatography : Use a polysaccharide-based chiral column (e.g., Chiralcel OD-H) with a hexane/isopropanol gradient to separate enantiomers. Validate the method per ICH guidelines (LOD <0.1%) .

- Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) or transition-metal catalysts to suppress racemization during synthesis. Monitor reaction progress via inline FTIR spectroscopy .

Q. What analytical strategies address contradictions between NMR and HPLC data in purity assessments?

- Methodology :

- Orthogonal Techniques : Combine -NMR (if applicable) and ion-pair HPLC to resolve discrepancies caused by non-chromophoric impurities.

- Spiking Experiments : Introduce known impurities (e.g., morpholine ring-opened byproducts) to identify unresolved peaks in HPLC .

Q. How does pH influence the stability of the carboxylic acid and morpholine functional groups?

- Methodology : Conduct pH-rate profiling (pH 1–12) at 25°C. Use UV-Vis spectroscopy to track degradation (e.g., λ~270 nm for carboxylic acid deprotonation). For hydrochloride salts, acidic conditions (pH <3) stabilize the morpholine ring, while alkaline conditions promote hydrolysis .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations to model the electron density of the morpholine nitrogen and carboxylate oxygen. Validate with kinetic studies using nucleophiles (e.g., thiols) under varying temperatures. Monitor reaction intermediates via LC-MS .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.